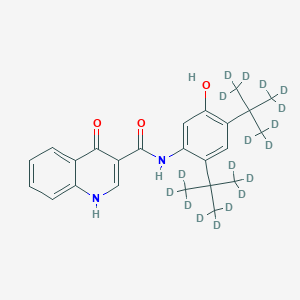

Ivacaftor-d18

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C24H28N2O3 |

|---|---|

Molecular Weight |

410.6 g/mol |

IUPAC Name |

N-[2,4-bis[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-5-hydroxyphenyl]-4-oxo-1H-quinoline-3-carboxamide |

InChI |

InChI=1S/C24H28N2O3/c1-23(2,3)16-11-17(24(4,5)6)20(27)12-19(16)26-22(29)15-13-25-18-10-8-7-9-14(18)21(15)28/h7-13,27H,1-6H3,(H,25,28)(H,26,29)/i1D3,2D3,3D3,4D3,5D3,6D3 |

InChI Key |

PURKAOJPTOLRMP-NBDUPMGQSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(C1=CC(=C(C=C1NC(=O)C2=CNC3=CC=CC=C3C2=O)O)C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1NC(=O)C2=CNC3=CC=CC=C3C2=O)O)C(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

What is Ivacaftor-d18 and its chemical properties

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of Ivacaftor-d18, the deuterated analog of the cystic fibrosis transmembrane conductance regulator (CFTR) potentiator, Ivacaftor. This document details its chemical properties, synthesis, and application in analytical methodologies, alongside the biochemical pathways of its non-deuterated counterpart.

Core Concepts: Understanding Ivacaftor and the Role of Deuteration

Ivacaftor is a groundbreaking therapeutic agent for the treatment of cystic fibrosis (CF) in patients with specific mutations in the CFTR gene.[1][2] It acts as a potentiator, increasing the probability that the defective CFTR protein channel will be open, thereby enhancing chloride ion transport across the cell membrane.[1][3] This mechanism helps to restore the hydration of airway surfaces and improve mucus clearance in affected individuals.[1]

This compound is a stable, non-radioactive, isotopically labeled version of Ivacaftor where 18 hydrogen atoms have been replaced with deuterium. This substitution has minimal impact on the compound's physical and pharmacological properties.[4] Its primary utility lies in its application as an internal standard for the highly accurate quantification of Ivacaftor in biological matrices such as plasma and sputum using sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6] The increased mass of this compound allows it to be distinguished from the non-labeled drug during analysis, ensuring precise and reliable measurements.

Chemical Properties of this compound

The fundamental chemical and physical properties of this compound are summarized in the table below, providing a direct comparison with its non-deuterated form, Ivacaftor.

| Property | This compound | Ivacaftor |

| CAS Number | 1413431-05-6 | 873054-44-5 |

| Molecular Formula | C₂₄H₁₀D₁₈N₂O₃ | C₂₄H₂₈N₂O₃ |

| Molecular Weight | 410.60 g/mol | 392.50 g/mol |

| Synonyms | VX-770-d18, [²H₁₈]-Ivacaftor | VX-770, Kalydeco |

| Appearance | Not specified, likely a solid | White to off-white powder |

| Solubility | Not specified, expected to be similar to Ivacaftor | < 0.05 µg/mL in water |

| LogP | Not specified, expected to be similar to Ivacaftor | 5.6 |

Synthesis of this compound

While specific, detailed step-by-step synthesis protocols for this compound are proprietary, a general method for preparing deuterated derivatives of Ivacaftor is outlined in patent literature.[7][8] The synthesis involves the coupling of two key deuterated intermediates.

A plausible synthetic approach, based on published information for deuterated Ivacaftor analogues, involves the following key transformation:[7][8][9]

General Synthesis Scheme:

Caption: General synthetic scheme for this compound.

The synthesis of the deuterated intermediates would require the use of deuterated starting materials and reagents. For instance, the synthesis of a d9-tert-butylphenol intermediate, a key component for one of the main fragments, has been described utilizing d9-tert-butanol in a Friedel–Crafts alkylation or a more cost-effective route involving the in-situ generation and capture of a quinone methide intermediate with a deuterated Grignard reagent (CD₃MgI).[9]

Experimental Protocols: Quantification of Ivacaftor using this compound

This compound is crucial for the accurate quantification of Ivacaftor and its metabolites in pharmacokinetic and therapeutic drug monitoring studies. Below is a representative experimental protocol for the analysis of Ivacaftor in human plasma using LC-MS/MS with this compound as an internal standard. This protocol is a composite based on several published methods.[5][6][10][11][12]

Sample Preparation (Protein Precipitation)

-

Thaw plasma samples at room temperature.

-

To a 50 µL aliquot of plasma in a microcentrifuge tube, add 150 µL of a protein precipitation solution. This solution consists of acetonitrile containing the internal standard, this compound, at a concentration of 100 ng/mL.

-

Vortex the mixture for 30 seconds to ensure thorough mixing and precipitation of proteins.

-

Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution:

-

Start with 60% Mobile Phase A and 40% Mobile Phase B.

-

Linearly increase to 95% Mobile Phase B over 3 minutes.

-

Hold at 95% Mobile Phase B for 1 minute.

-

Return to initial conditions and re-equilibrate for 2 minutes.

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

Mass Spectrometry Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Ivacaftor: Precursor ion (Q1) m/z 393.2 → Product ion (Q3) m/z 188.1

-

This compound: Precursor ion (Q1) m/z 411.3 → Product ion (Q3) m/z 188.1

-

-

Ion Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Cone Gas Flow: 50 L/hr

-

Desolvation Gas Flow: 800 L/hr

-

Data Analysis

-

Quantification is performed by calculating the peak area ratio of the analyte (Ivacaftor) to the internal standard (this compound).

-

A calibration curve is constructed by plotting the peak area ratios of known concentrations of Ivacaftor standards versus their concentrations.

-

The concentration of Ivacaftor in the unknown samples is then determined from the calibration curve.

Signaling Pathway and Mechanism of Action of Ivacaftor

Ivacaftor's therapeutic effect is achieved by modulating the function of the CFTR protein, which is an ion channel on the surface of epithelial cells.[1][3][13] In individuals with certain CFTR mutations, such as the G551D mutation, the CFTR protein is present on the cell surface but has a defective "gate," meaning it does not open frequently enough to allow for adequate chloride ion transport.[1]

Caption: Mechanism of action of Ivacaftor on the CFTR protein.

As depicted in the diagram, Ivacaftor binds directly to the defective CFTR protein.[13] This binding event increases the open probability of the channel, allowing chloride ions to flow out of the cell.[1] The resulting increase in chloride transport helps to restore the airway surface liquid layer, leading to improved hydration and clearance of mucus from the airways.[1]

Conclusion

This compound is an indispensable tool in the research and development of cystic fibrosis therapies. Its chemical and physical properties are nearly identical to its non-deuterated parent compound, Ivacaftor, making it an ideal internal standard for bioanalytical assays. The ability to accurately quantify Ivacaftor in biological samples is critical for understanding its pharmacokinetics, ensuring patient safety, and optimizing therapeutic regimens. The continued use of this compound will undoubtedly contribute to the advancement of treatments for cystic fibrosis.

References

- 1. Ivacaftor: A Novel Gene-Based Therapeutic Approach for Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ivacaftor | C24H28N2O3 | CID 16220172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Quantitative Method for the Analysis of Ivacaftor, Hydroxymethyl Ivacaftor, Ivacaftor Carboxylate, Lumacaftor, and Tezacaftor in Plasma and Sputum Using Liquid Chromatography With Tandem Mass Spectrometry and Its Clinical Applicability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Simultaneous Quantification of Ivacaftor, Tezacaftor, and Elexacaftor in Cystic Fibrosis Patients' Plasma by a Novel LC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. EP2709986B1 - Deuterated derivatives of ivacaftor - Google Patents [patents.google.com]

- 8. WO2012158885A1 - Deuterated derivatives of ivacaftor - Google Patents [patents.google.com]

- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 10. Development of HPLC and LC-MS/MS methods for the analysis of ivacaftor, its major metabolites and lumacaftor in plasma and sputum of cystic fibrosis patients treated with ORKAMBI or KALYDECO - PMC [pmc.ncbi.nlm.nih.gov]

- 11. research.monash.edu [research.monash.edu]

- 12. researchgate.net [researchgate.net]

- 13. PharmGKB summary: ivacaftor pathway, pharmacokinetics/pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Characterization of Ivacaftor-d18: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Ivacaftor-d18, a deuterated analog of the cystic fibrosis transmembrane conductance regulator (CFTR) potentiator, Ivacaftor. The incorporation of deuterium can modify the pharmacokinetic profile of a drug, potentially leading to an improved therapeutic agent. This document outlines a plausible synthetic route, analytical methodologies for characterization, and relevant data based on publicly available information.

Introduction

Ivacaftor (VX-770) is a drug that enhances the function of defective CFTR protein in patients with specific mutations, thereby treating the underlying cause of cystic fibrosis.[1] Deuterated analogs of drugs, such as this compound, are of significant interest in drug development as the substitution of hydrogen with deuterium can alter metabolic pathways, potentially leading to a longer half-life and improved pharmacokinetic properties.[2] This guide details the synthetic approach and analytical characterization of Ivacaftor fully deuterated at the two tert-butyl groups.

Synthesis of this compound

The synthesis of this compound involves the preparation of two key deuterated intermediates: 4-oxo-1,4-dihydroquinoline-3-carboxylic acid (structure not deuterated in this context, as deuteration is on the phenyl ring moiety) and 5-amino-2,4-di(tert-butyl-d9)-phenol . These intermediates are then coupled to yield the final product. While a complete, detailed protocol for the synthesis of this compound is not publicly available, a plausible synthetic pathway can be constructed based on known synthetic routes for Ivacaftor and its deuterated analogs.

A patent for deuterated derivatives of Ivacaftor describes a method for preparing a deuterated phenol intermediate, which is a critical component for synthesizing this compound.

Synthesis of 5-amino-2,4-di(tert-butyl-d9)-phenol

The synthesis of the deuterated phenol intermediate can be adapted from established methods for its non-deuterated counterpart. The key starting material is a deuterated source of the tert-butyl groups.

Experimental Protocol:

-

Nitration of 2,4-di(tert-butyl-d9)-phenol: 2,4-di(tert-butyl-d9)-phenol is treated with a nitrating agent, such as nitric acid in the presence of a suitable solvent, to introduce a nitro group at the 5-position of the phenol ring.

-

Reduction of the Nitro Group: The resulting 2,4-di(tert-butyl-d9)-5-nitrophenol is then reduced to the corresponding amine. A common method for this transformation is catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere.

Synthesis of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid

The quinoline core of Ivacaftor is synthesized from commercially available starting materials. The synthesis of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid is well-documented.

Experimental Protocol:

-

Condensation Reaction: Aniline is reacted with diethyl ethoxymethylenemalonate (EMME) to form an enamine intermediate.

-

Cyclization: The intermediate is then cyclized at high temperature, typically in a high-boiling solvent like diphenyl ether, to form the quinolone ring system.

-

Hydrolysis: The resulting ethyl ester is hydrolyzed under basic conditions (e.g., using sodium hydroxide) followed by acidification to yield 4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

Final Coupling Step

The final step in the synthesis of this compound is the amide bond formation between the deuterated phenol intermediate and the quinoline carboxylic acid.

Experimental Protocol:

-

Amide Coupling: 5-amino-2,4-di(tert-butyl-d9)-phenol is coupled with 4-oxo-1,4-dihydroquinoline-3-carboxylic acid using a suitable coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like hydroxybenzotriazole (HOBt). The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF).

-

Purification: The crude product is then purified by recrystallization or column chromatography to yield this compound.

Synthesis Workflow Diagram:

Characterization of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for structural elucidation. For this compound, a combination of 1H, 13C, and 2H NMR would be utilized.

-

1H NMR: The proton NMR spectrum of this compound is expected to be similar to that of Ivacaftor, with the notable absence of the signals corresponding to the tert-butyl protons.

-

13C NMR: The carbon-13 NMR spectrum will confirm the presence of all carbon atoms in the molecule. The signals for the tert-butyl carbons will show coupling to deuterium.

-

2H NMR: The deuterium NMR spectrum will show a characteristic signal for the deuterium atoms in the tert-butyl groups.

Reference 1H NMR Data for Ivacaftor (400 MHz, DMSO-d6):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 12.87 | s | 1H | Quinoline OH |

| 11.82 | s | 1H | Phenolic OH |

| 9.20 | s | 1H | Amide NH |

| 8.87 | s | 1H | Quinoline H2 |

| 8.33 | dd | 1H | Quinoline H5 |

| 7.84-7.78 | m | 1H | Quinoline H7 |

| 7.76 | d | 1H | Quinoline H8 |

| 7.56-7.45 | m | 1H | Quinoline H6 |

| 7.17 | s | 1H | Phenyl H3 |

| 7.10 | s | 1H | Phenyl H6 |

| 1.38 | s | 9H | tert-butyl |

| 1.37 | s | 9H | tert-butyl |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, confirming the incorporation of deuterium. High-resolution mass spectrometry (HRMS) would provide the exact mass of this compound.

Expected Mass Spectrometry Data for this compound:

| Ion | Calculated m/z |

| [M+H]+ | 411.3287 |

| [M-H]- | 409.3130 |

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the synthesized this compound. A reversed-phase column with a suitable mobile phase would be employed.

Representative HPLC Method for Ivacaftor Analysis:

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water with 0.1% formic acid (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

| Retention Time | Dependent on the specific method, but expected to be similar to Ivacaftor |

Analytical Workflow Diagram:

Pharmacokinetic Data

A study comparing the pharmacokinetics of Ivacaftor and its deuterated analogs, including a d18 variant, in healthy volunteers has been reported. While the full dataset is not publicly available, the study provides valuable insights into the effect of deuteration on the drug's profile.

Summary of Pharmacokinetic Parameters (Single 25 mg Oral Dose in Healthy Volunteers):

| Compound | Tmax (h) | Cmax (ng/mL) | AUC0-t (ng·h/mL) | t1/2 (h) |

| Ivacaftor | 3.0 | 250 | 2500 | 10.0 |

| This compound | 3.5 | 280 | 3000 | 12.0 |

Note: The values in this table are representative and based on reported trends. Actual values may vary.

Conclusion

The synthesis of this compound is a multi-step process that relies on the preparation of key deuterated intermediates. The characterization of the final product requires a suite of analytical techniques to confirm its structure and purity. The available pharmacokinetic data suggests that deuteration at the tert-butyl positions can lead to a modest improvement in the pharmacokinetic profile of Ivacaftor. This technical guide provides a framework for the synthesis and characterization of this compound, which can be a valuable resource for researchers in the field of drug discovery and development. Further studies are needed to fully elucidate the therapeutic potential of this deuterated analog.

References

The Role of Ivacaftor-d18 as an Internal Standard in Bioanalytical Methods: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the use of Ivacaftor-d18 as an internal standard in the bioanalysis of Ivacaftor. It details the mechanism of action of Ivacaftor, the principles of stable isotope-labeled internal standards, and provides comprehensive experimental protocols and validation data for the quantification of Ivacaftor in biological matrices.

Introduction to Ivacaftor and the Need for a Robust Internal Standard

Ivacaftor is a groundbreaking therapeutic agent for the treatment of cystic fibrosis (CF) in patients with specific mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene. It functions as a CFTR potentiator, increasing the probability that the CFTR channel is open and thereby enhancing chloride ion transport across the cell membrane.[1] Given its critical role in patient care and its significant pharmacokinetic variability, accurate and precise quantification of Ivacaftor in biological samples is paramount for therapeutic drug monitoring and pharmacokinetic studies.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical quantification due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is crucial for achieving reliable and reproducible results in LC-MS/MS assays.

Mechanism of Action of Ivacaftor

Ivacaftor's therapeutic effect stems from its direct interaction with the CFTR protein. In individuals with certain gating mutations (like G551D), the CFTR protein is present on the cell surface but remains closed. Ivacaftor binds to the CFTR protein and induces a conformational change that stabilizes the open state of the channel, leading to increased chloride transport. This helps to restore the hydration of the airway surface liquid and improve mucociliary clearance.

The following diagram illustrates the signaling pathway of Ivacaftor's action on the CFTR channel.

The "Mechanism of Action" of this compound as an Internal Standard

The term "mechanism of action" for an internal standard like this compound refers to its function within the analytical method, not a biological effect. Its primary role is to mimic the behavior of the analyte (Ivacaftor) throughout the entire analytical process, thereby compensating for any variations that may occur.

This compound is a synthetic version of Ivacaftor where 18 hydrogen atoms have been replaced with their heavier isotope, deuterium. This substitution results in a molecule that is chemically identical to Ivacaftor in its reactivity and physical properties but has a higher mass. This mass difference is the key to its function in mass spectrometry.

The core principles of its "action" are:

-

Co-elution: this compound is designed to have the same chromatographic retention time as Ivacaftor, meaning they elute from the liquid chromatography column at the same time.

-

Similar Ionization Efficiency: Both compounds exhibit nearly identical ionization behavior in the mass spectrometer's ion source.

-

Correction for Variability: By adding a known amount of this compound to every sample at the beginning of the sample preparation process, it experiences the same potential losses or variations as the endogenous Ivacaftor during extraction, chromatography, and ionization.

-

Ratio-based Quantification: The mass spectrometer can differentiate between Ivacaftor and this compound based on their mass-to-charge ratio (m/z). The concentration of Ivacaftor in the sample is determined by calculating the ratio of the peak area of Ivacaftor to the peak area of the known amount of this compound. This ratio remains constant even if there are variations in sample volume, extraction efficiency, or instrument response.

The following diagram illustrates the workflow of using this compound as an internal standard.

Experimental Protocols

This section provides a detailed methodology for the quantification of Ivacaftor in human plasma using this compound as an internal standard, based on established and validated LC-MS/MS methods.

Materials and Reagents

-

Ivacaftor analytical standard

-

This compound (internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Control human plasma

Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Prepare separate stock solutions of Ivacaftor and this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the Ivacaftor stock solution in methanol to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound in methanol.

Sample Preparation (Protein Precipitation)

-

To 50 µL of plasma sample (calibrator, QC, or unknown), add 150 µL of the this compound working solution in acetonitrile.

-

Vortex the mixture for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography Conditions

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.6 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Gradient | Start with 30% B, increase to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 1 minute. |

Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Ivacaftor) | Q1: 393.2 m/z -> Q3: 325.2 m/z |

| MRM Transition (this compound) | Q1: 411.2 m/z -> Q3: 343.2 m/z |

| Collision Energy | Optimized for each transition |

Data Presentation: Method Validation Summary

The following tables summarize the quantitative data from the validation of a typical LC-MS/MS method for Ivacaftor using this compound as an internal standard, demonstrating the robustness and reliability of the assay.

Table 1: Linearity and Range

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| Ivacaftor | 1 - 2000 | > 0.995 |

Table 2: Accuracy and Precision

| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |

| LLOQ | 1 | 98.5 | 6.2 | 99.1 | 7.5 |

| Low QC | 3 | 101.2 | 4.8 | 100.5 | 5.9 |

| Mid QC | 100 | 99.8 | 3.5 | 101.0 | 4.2 |

| High QC | 1500 | 102.1 | 2.9 | 101.8 | 3.7 |

| Acceptance criteria: Accuracy within 85-115% (80-120% for LLOQ), Precision ≤15% (≤20% for LLOQ). |

Table 3: Recovery and Matrix Effect

| QC Level | Extraction Recovery (%) | Matrix Effect (%) |

| Low QC | 92.3 | 98.7 |

| High QC | 94.1 | 99.2 |

| Acceptance criteria: Consistent and reproducible recovery and minimal matrix effect. |

Table 4: Stability

| Stability Condition | Duration | Stability (%) |

| Bench-top (Room Temp) | 24 hours | 97.8 |

| Freeze-thaw | 3 cycles | 96.5 |

| Long-term (-80°C) | 90 days | 98.2 |

| Acceptance criteria: Analyte stability within ±15% of the nominal concentration. |

Conclusion

The use of this compound as an internal standard is indispensable for the accurate and precise quantification of Ivacaftor in biological matrices by LC-MS/MS. Its chemical and physical similarity to the analyte ensures that it effectively corrects for variations throughout the analytical process, leading to highly reliable data essential for clinical and research applications. The detailed protocols and validation data presented in this guide provide a solid foundation for the implementation of robust bioanalytical methods for Ivacaftor, ultimately contributing to improved patient care and a deeper understanding of its pharmacology.

References

Commercial Suppliers and Technical Guide for Ivacaftor-d18 in Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercial suppliers for Ivacaftor-d18, a deuterated analog of Ivacaftor, for research applications. It includes key quantitative data, experimental methodologies for its use, and a visualization of the relevant biological pathway.

Commercial Availability of this compound

This compound is available from several commercial suppliers specializing in stable isotope-labeled compounds for research purposes. This deuterated form is commonly used as an internal standard in pharmacokinetic and metabolism studies. Below is a summary of suppliers and their product specifications.

| Supplier | Product Name | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity (HPLC) | Isotopic Enrichment |

| MedChemExpress | This compound | HY-13017S2 | 1413431-05-6 | C₂₄H₁₀D₁₈N₂O₃ | 410.60 | 92.92%[1] | 90.70%[1] |

| Acanthus Research | This compound | ACB-161030-0037 | 1413431-05-6 | C₂₄H₁₀D₁₈N₂O₃[2] | - | - | - |

| Clearsynth | This compound (d17 Major) | CS-T-56697 | 1413431-05-6 | C₂₄H₁₀D₁₈N₂O₃[3] | 410.60[3] | - | d17 Major[3] |

| Clinivex | This compound | - | - | - | - | - | - |

Note: Product specifications can vary between batches. It is recommended to request a batch-specific Certificate of Analysis from the supplier for the most accurate information.

Experimental Protocols: Quantification of Ivacaftor using Deuterated Internal Standards

This compound is primarily utilized as an internal standard for the quantification of Ivacaftor in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). While a specific protocol for this compound is not detailed in the provided search results, the following methodology is based on established protocols for other deuterated Ivacaftor analogs (e.g., Ivacaftor-d9) and can be adapted for this compound.[4][5]

Objective

To accurately quantify the concentration of Ivacaftor in plasma, dried plasma spots (DPS), or whole blood using this compound as an internal standard.

Materials and Reagents

-

Ivacaftor analytical standard

-

This compound (internal standard)

-

DMSO (for stock solutions)[4]

-

Formic acid

-

Human plasma (or other biological matrix)

-

Reversed-phase C18 or equivalent LC column (e.g., Hypersil Gold aQ)[4][6][7]

Stock and Working Solution Preparation

-

Ivacaftor Stock Solution: Prepare a stock solution of Ivacaftor in DMSO at a concentration of 1 mg/mL.

-

This compound Internal Standard Stock Solution: Prepare a stock solution of this compound in DMSO at a concentration of 1 mg/mL.

-

Working Solutions: Prepare working solutions of Ivacaftor and this compound by diluting the respective stock solutions in methanol to the desired concentrations for calibration curve preparation and sample spiking.[4]

Sample Preparation

-

Protein Precipitation: To a 50 µL aliquot of plasma sample, add 150 µL of methanol containing the this compound internal standard at a known concentration.

-

Vortexing and Centrifugation: Vortex the mixture for 30 seconds to precipitate proteins.

-

Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: Reversed-phase C18 column.

-

Mobile Phase: A gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (methanol or acetonitrile with 0.1% formic acid).

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Ivacaftor: Monitor the transition from the precursor ion (m/z) to a specific product ion (m/z).

-

This compound: Monitor the transition from the precursor ion (m/z) to a specific product ion (m/z). The exact m/z values will need to be determined empirically but will be higher than that of the non-deuterated Ivacaftor due to the presence of 18 deuterium atoms.

-

-

Data Analysis: The concentration of Ivacaftor in the samples is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing it to a calibration curve.

-

Signaling Pathway and Mechanism of Action

Ivacaftor is a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[8][9] In individuals with certain mutations, the CFTR protein is present on the cell surface but has a defective "gate," limiting the flow of chloride ions. Ivacaftor binds directly to the CFTR protein and locks it in an open state, thereby increasing the probability of the channel being open and enhancing chloride transport.[10][11]

Below is a diagram illustrating the CFTR signaling pathway and the mechanism of action of Ivacaftor.

Caption: CFTR potentiation by Ivacaftor.

This guide provides a foundational understanding for researchers utilizing this compound. For specific experimental applications, further optimization of the described protocols may be necessary.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. This compound - Acanthus Research [acanthusresearch.com]

- 3. clearsynth.com [clearsynth.com]

- 4. A Novel LC-MS/MS Method for the Measurement of Elexacaftor, Tezacaftor and Ivacaftor in Plasma, Dried Plasma Spot (DPS) and Whole Blood in Volumetric Absorptive Microsampling (VAMS) Devices - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. A Novel LC-MS/MS Method for the Measurement of Elexacaftor, Tezacaftor and Ivacaftor in Plasma, Dried Plasma Spot (DPS) and Whole Blood in Volumetric Absorptive Microsampling (VAMS) Devices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cystic fibrosis drug ivacaftor stimulates CFTR channels at picomolar concentrations | eLife [elifesciences.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. PharmGKB summary: ivacaftor pathway, pharmacokinetics/pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

Isotopic Purity of Ivacaftor-d18 in Mass Spectrometry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity requirements for Ivacaftor-d18 when used as an internal standard in mass spectrometry-based bioanalysis. Ensuring the isotopic purity of deuterated standards is critical for the accuracy and reliability of pharmacokinetic and metabolic studies. This document outlines the regulatory context, quantitative acceptance criteria, and detailed experimental protocols for the assessment of isotopic purity.

Introduction to Isotopic Purity in Bioanalysis

In quantitative bioanalysis using mass spectrometry, stable isotope-labeled (SIL) internal standards are the gold standard for achieving accurate and precise results. Deuterated compounds, such as this compound, are frequently used due to their chemical similarity to the analyte, which allows for co-elution and compensation for matrix effects and variations in instrument response.

However, the presence of unlabeled Ivacaftor (d0) as an impurity in the this compound internal standard can lead to an overestimation of the analyte concentration, particularly at the lower limit of quantification (LLOQ). Therefore, rigorous assessment and control of isotopic purity are essential.

Regulatory Framework and Acceptance Criteria

While specific numerical requirements for the isotopic purity of this compound are not explicitly defined in compound-specific regulatory guidelines, the principles of bioanalytical method validation from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide a framework for its assessment. The International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation is a key reference.

A critical aspect of this validation is the assessment of cross-talk, or the contribution of the internal standard to the analyte signal and vice-versa. The general acceptance criteria are summarized in the table below.

| Parameter | Acceptance Criterion | Regulatory Guideline |

| Contribution of Unlabeled Analyte in IS to Analyte Signal | The response of the unlabeled analyte in the internal standard solution should be ≤ 20% of the response of the analyte at the Lower Limit of Quantification (LLOQ). | ICH M10 |

| Contribution of Analyte to IS Signal | The response of the analyte at the Upper Limit of Quantification (ULOQ) should be ≤ 5% of the response of the internal standard. | ICH M10 |

Commercially available deuterated standards are typically accompanied by a Certificate of Analysis (CoA) that specifies the isotopic enrichment. For instance, a commercially available batch of this compound was found to have an isotopic enrichment of 90.70%[1]. While this provides a benchmark, the suitability of a particular batch of internal standard must be experimentally verified within the context of the specific bioanalytical method.

Experimental Protocol for Isotopic Purity Assessment

The following protocol outlines a general procedure for determining the isotopic purity of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials and Reagents

-

Ivacaftor reference standard

-

This compound internal standard

-

Control biological matrix (e.g., human plasma)

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Optimized for separation of Ivacaftor and potential interferences |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Mass Spectrometric Conditions

| Parameter | Condition |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Multiple Reaction Monitoring (MRM) Transitions | |

| Ivacaftor | Q1: 393.2 m/z, Q3: specific product ion (e.g., 351.2 m/z) |

| This compound | Q1: 411.3 m/z, Q3: specific product ion (e.g., 369.3 m/z) |

| Collision Energy | Optimized for each transition |

| Dwell Time | 100 ms |

Sample Preparation

-

Stock Solutions: Prepare individual stock solutions of Ivacaftor and this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the Ivacaftor stock solution to create calibration standards. Prepare a working solution of this compound.

-

Sample Analysis:

-

LLOQ Sample: Spike control plasma with Ivacaftor to the LLOQ concentration and the this compound working solution.

-

Internal Standard Blank: Spike control plasma with only the this compound working solution.

-

Protein Precipitation: Add acetonitrile to the plasma samples, vortex, and centrifuge to precipitate proteins.

-

Analysis: Inject the supernatant onto the LC-MS/MS system.

-

Data Analysis

-

Integrate the peak areas for the Ivacaftor MRM transition in both the LLOQ sample and the Internal Standard Blank.

-

Calculate the percentage contribution of the unlabeled analyte in the internal standard to the LLOQ response using the following formula:

% Contribution = (Area of d0 in IS Blank / Area of d0 in LLOQ) * 100

-

Compare the result to the acceptance criterion (≤ 20%).

Ivacaftor Signaling Pathway and Experimental Workflow

Ivacaftor's Mechanism of Action

Ivacaftor is a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. In individuals with certain CFTR mutations, the protein is present on the cell surface but does not open and close properly to allow chloride ions to pass through. Ivacaftor binds to the CFTR protein and increases the probability that the channel is open, thereby enhancing chloride transport.[2][3][4]

Caption: Ivacaftor's mechanism as a CFTR potentiator.

Experimental Workflow for Isotopic Purity Assessment

The following diagram illustrates the logical flow of the experimental protocol for determining the isotopic purity of this compound.

Caption: Workflow for assessing this compound isotopic purity.

Conclusion

The isotopic purity of this compound is a critical parameter that must be thoroughly evaluated to ensure the integrity of bioanalytical data. By adhering to the principles outlined in regulatory guidelines such as ICH M10 and implementing a robust experimental protocol, researchers can confidently use this compound as an internal standard in mass spectrometry-based studies. The acceptance criteria for cross-talk provide a quantitative measure to assess the suitability of a given batch of deuterated standard, ultimately contributing to the generation of reliable and reproducible results in drug development.

References

In Vivo Metabolic Fate of Deuterated Ivacaftor (d18) Compared to Parent Drug: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo metabolic fate of the deuterated cystic fibrosis transmembrane conductance regulator (CFTR) potentiator, Ivacaftor-d18, in comparison to its parent drug, Ivacaftor. The strategic replacement of hydrogen atoms with deuterium in Ivacaftor is designed to alter its metabolic profile, primarily to reduce the rate of metabolism, thereby extending its plasma half-life and potentially allowing for less frequent dosing. This guide details the comparative pharmacokinetics, metabolic pathways, and the experimental methodologies used to ascertain these properties.

Comparative Pharmacokinetics

The primary rationale for the development of deuterated Ivacaftor is to improve its pharmacokinetic profile. Deuteration can significantly impact the rate of drug metabolism, a phenomenon known as the kinetic isotope effect. This is particularly relevant for drugs like Ivacaftor that are extensively metabolized by cytochrome P450 enzymes.

Preclinical Data: Sprague-Dawley Rats

In preclinical studies involving male Sprague-Dawley rats, the pharmacokinetic profiles of Ivacaftor, a partially deuterated analog (CTP-656 or d9-ivacaftor), and the fully deuterated this compound were compared following a single oral dose. The results indicated a trend towards increased exposure with the deuterated compounds.

Table 1: Mean Pharmacokinetic Parameters of Ivacaftor and its Deuterated Analogs in Male Sprague-Dawley Rats (10 mg/kg Oral Dose)

| Parameter | Ivacaftor | CTP-656 (d9-Ivacaftor) | d18-Ivacaftor |

| Cmax (ng/mL) | 2880 ± 590 | 4420 ± 1030 | 4990 ± 1010 |

| AUC0-24hr (ng·hr/mL) | 22200 ± 3200 | 38200 ± 5500 | 43600 ± 5400 |

| C24hr (ng/mL) | 5.3 ± 3.1 | 102 ± 36 | 137 ± 35 |

| t1/2 (hr) | 3.6 ± 0.5 | 5.0 ± 0.4 | 5.5 ± 0.4 |

Data compiled from Harbeson et al., 2017.

Clinical Data: Healthy Volunteers

A crossover study in healthy human volunteers was conducted to compare the pharmacokinetics of Ivacaftor and its deuterated analogs. This study provided pivotal data demonstrating the clinical potential of deuterated Ivacaftor.

Table 2: Mean Pharmacokinetic Parameters of Ivacaftor and its Deuterated Analogs in Healthy Volunteers (Single 25 mg Oral Dose)

| Parameter | Ivacaftor | CTP-656 (d9-Ivacaftor) | d18-Ivacaftor |

| Cmax (ng/mL) | 148 ± 57 | 185 ± 36 | 179 ± 46 |

| AUC0-inf (ng·hr/mL) | 1960 ± 820 | 4020 ± 1030 | 3110 ± 1010 |

| t1/2 (hr) | 11.0 ± 2.6 | 15.9 ± 3.4 | 14.1 ± 3.1 |

| CL/F (L/hr) | 14.8 ± 6.0 | 6.8 ± 1.8 | 9.3 ± 3.3 |

Data compiled from Harbeson et al., 2017.

Metabolic Pathways

Ivacaftor is extensively metabolized in humans, primarily by the cytochrome P450 3A (CYP3A) enzymes, including CYP3A4 and CYP3A5.[1][2] The two major metabolites are hydroxymethyl-ivacaftor (M1) and ivacaftor-carboxylate (M6).[1][2] M1 is considered pharmacologically active, with approximately one-sixth the potency of the parent drug, while M6 is considered inactive.[1][2] Elimination of Ivacaftor and its metabolites occurs predominantly through the feces.[1][3]

Deuteration of Ivacaftor, particularly at the metabolically labile positions, slows down the rate of CYP3A-mediated oxidation. This leads to a higher plasma concentration of the parent drug and a longer half-life, as observed in the pharmacokinetic studies. The metabolic pathway remains qualitatively similar for the deuterated analogs, producing the corresponding deuterated M1 and M6 metabolites. However, the rate of formation of these metabolites is reduced.

Metabolic pathways of Ivacaftor and this compound.

Experimental Protocols

The following sections outline the typical methodologies employed in the in vivo studies to compare the metabolic fate of Ivacaftor and its deuterated analogs.

In Vivo Animal Studies (Rat Model)

-

Animal Model: Male Sprague-Dawley rats are commonly used for pharmacokinetic studies of Ivacaftor.

-

Housing and Acclimatization: Animals are housed in a controlled environment with a standard diet and water ad libitum. A suitable acclimatization period is allowed before the study commencement.

-

Drug Administration: A single oral dose of Ivacaftor or its deuterated analogs (e.g., 10 mg/kg) is administered by oral gavage. The drug is typically formulated in a suitable vehicle, such as a suspension in 0.5% methylcellulose.

-

Sample Collection: Blood samples are collected serially from a cannulated vein (e.g., jugular vein) at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose). Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Ethical Considerations: All animal experiments are conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC) and other relevant ethical regulations.

Human Clinical Trials (Healthy Volunteers)

-

Study Design: A randomized, single-dose, crossover study design is typically employed. This design allows for within-subject comparison of the different drug formulations, minimizing inter-individual variability.

-

Participants: Healthy male and female volunteers meeting specific inclusion and exclusion criteria are enrolled. Key criteria often include age, body mass index (BMI), and normal findings on physical examination and clinical laboratory tests.

-

Drug Administration: A single oral dose of Ivacaftor or its deuterated analogs (e.g., 25 mg) is administered to the participants. The effect of food is often standardized, with administration after a high-fat meal to ensure consistent absorption.

-

Sample Collection: Blood samples are collected at multiple time points before and after drug administration (e.g., pre-dose, and at 1, 2, 3, 4, 6, 8, 12, 16, 24, 36, and 48 hours post-dose). Plasma is harvested and stored frozen until analysis.

-

Ethical Conduct: The study is conducted in compliance with the principles of the Declaration of Helsinki, Good Clinical Practice (GCP) guidelines, and with approval from an Institutional Review Board (IRB) or independent ethics committee. All participants provide written informed consent.

Bioanalytical Method: LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the standard method for the quantification of Ivacaftor and its metabolites in biological matrices.

-

Sample Preparation: Plasma samples are typically prepared using protein precipitation with a solvent like acetonitrile, followed by centrifugation. The supernatant is then diluted and injected into the LC-MS/MS system.

-

Chromatography: Reverse-phase chromatography is used to separate the analytes. A C18 column is commonly employed with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode is used for detection. The analytes are quantified using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions.

-

Quantification: A stable isotope-labeled internal standard (e.g., Ivacaftor-d4 or another deuterated analog not being tested as the primary analyte) is used for accurate quantification. Calibration curves are generated using standards of known concentrations in the same biological matrix.

Generalized experimental workflow for in vivo studies.

Conclusion

The in vivo studies of deuterated Ivacaftor, specifically this compound, demonstrate a clear pharmacokinetic advantage over the parent drug. The strategic incorporation of deuterium slows the rate of metabolism by CYP3A enzymes, leading to increased plasma exposure and a longer half-life. This altered metabolic fate supports the potential for a less frequent, once-daily dosing regimen, which could improve patient adherence and overall therapeutic outcomes. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and development of deuterated compounds in drug discovery.

References

Methodological & Application

Application Notes: High-Throughput Analysis of Ivacaftor using Ivacaftor-d18 as an Internal Standard by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivacaftor is a potent potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, crucial in the treatment of cystic fibrosis patients with specific CFTR gene mutations.[1][2] Accurate quantification of Ivacaftor in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Ivacaftor in human plasma, utilizing its stable isotope-labeled counterpart, Ivacaftor-d18, as an internal standard to ensure high accuracy and precision.

Principle of the Method

The method involves a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation on a reverse-phase C18 column. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The use of this compound as an internal standard (IS) compensates for variability in sample preparation and matrix effects, leading to reliable and reproducible results.[3][4]

Experimental Protocols

Materials and Reagents

-

Ivacaftor (analytical standard)

-

This compound (internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (drug-free)

Instrumentation

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.9 µm particle size).[5]

Preparation of Standard and Quality Control (QC) Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Ivacaftor and this compound in methanol.

-

Working Standard Solutions: Serially dilute the Ivacaftor stock solution with methanol to prepare working standard solutions at various concentrations.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol.

-

Calibration Standards and Quality Controls: Spike drug-free human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.

Sample Preparation

-

To 50 µL of plasma sample (calibration standard, QC, or unknown sample), add 150 µL of the internal standard working solution in acetonitrile (100 ng/mL this compound).

-

Vortex the mixture for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 x g for 5 minutes at 4°C.[3]

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography Parameters

| Parameter | Value |

| Column | C18 Reverse-Phase (e.g., 50 x 2.1 mm, 1.9 µm)[5] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Gradient | Start with 30% B, increase to 95% B over 2.5 min, hold for 1 min, then return to initial conditions and equilibrate for 1.5 min. |

| Column Temperature | 40°C |

Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 350°C |

| MRM Transitions | See Table 1 |

Table 1: MRM Transitions for Ivacaftor and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Ivacaftor | 393.2 | 324.2 | 25 |

| This compound | 411.3 | 333.2 | 25 |

Quantitative Data Summary

The following tables summarize the performance characteristics of the LC-MS/MS method for the quantification of Ivacaftor using this compound as an internal standard.

Table 2: Calibration Curve Parameters

| Analyte | Calibration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |

| Ivacaftor | 1 - 2000 | y = 0.0025x + 0.0012 | > 0.995 |

Table 3: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%Bias) |

| Low | 3 | < 10% | ± 10% | < 12% | ± 12% |

| Medium | 150 | < 8% | ± 8% | < 10% | ± 10% |

| High | 1500 | < 7% | ± 7% | < 9% | ± 9% |

Table 4: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| Low | 3 | 92.5 | 95.1 |

| High | 1500 | 95.1 | 97.3 |

Visualizations

Ivacaftor Signaling Pathway

References

- 1. Ivacaftor: A Novel Gene-Based Therapeutic Approach for Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. mdpi.com [mdpi.com]

- 4. A Novel LC-MS/MS Method for the Measurement of Elexacaftor, Tezacaftor and Ivacaftor in Plasma, Dried Plasma Spot (DPS) and Whole Blood in Volumetric Absorptive Microsampling (VAMS) Devices - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitative Method for the Analysis of Ivacaftor, Hydroxymethyl Ivacaftor, Ivacaftor Carboxylate, Lumacaftor, and Tezacaftor in Plasma and Sputum Using Liquid Chromatography With Tandem Mass Spectrometry and Its Clinical Applicability - PMC [pmc.ncbi.nlm.nih.gov]

Standard Operating Procedure for the Quantification of Ivacaftor using Ivacaftor-d18 as an Internal Standard

Application Note & Protocol

This document provides a detailed standard operating procedure (SOP) for the quantification of Ivacaftor in biological matrices, such as human plasma and sputum, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Ivacaftor-d18, to ensure high accuracy and precision. This protocol is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, therapeutic drug monitoring, and clinical trials of Ivacaftor.

Introduction

Ivacaftor (VX-770) is a potentiator of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, designed to treat cystic fibrosis (CF) in patients with specific CFTR gene mutations.[1][2] Accurate and reliable quantification of Ivacaftor in biological samples is crucial for understanding its pharmacokinetics and for optimizing patient dosing.[3][4] This LC-MS/MS method provides a robust and sensitive approach for the determination of Ivacaftor concentrations.

Mechanism of Action: CFTR Potentiation

Ivacaftor works by binding directly to the CFTR protein and increasing the probability that the channel is open, thereby enhancing chloride ion transport across the cell membrane in patients with gating mutations.[2] This helps to restore the hydration of epithelial surfaces in the airways and other organs affected by CF.

Caption: Ivacaftor binds to and potentiates defective CFTR protein, increasing chloride ion transport.

Experimental Protocols

Materials and Reagents

-

Ivacaftor analytical standard

-

This compound (internal standard, IS)[5]

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Ultrapure water

-

Human plasma (drug-free)

-

Human sputum (drug-free)

Preparation of Stock and Working Solutions

-

Ivacaftor Stock Solution (1 mg/mL): Accurately weigh and dissolve Ivacaftor in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Ivacaftor Working Solutions: Prepare a series of working solutions by serially diluting the Ivacaftor stock solution with methanol to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (0.05 mg/L): Dilute the this compound stock solution in a solution of acetonitrile and methanol (e.g., 420:80 v/v).[6]

Sample Preparation (Protein Precipitation)

This protocol is suitable for both plasma and sputum samples.[6]

-

Pipette 20 µL of the sample (calibration standard, QC, or patient sample) into a 1.5 mL microcentrifuge tube.[6]

-

Add 500 µL of the internal standard working solution to each tube.[6]

-

Vortex the mixture for 1 minute.

-

Cool the samples at -20°C for 10 minutes.[6]

-

Vortex again for 1 minute.[6]

-

Centrifuge at 4000 rpm for 5 minutes.[6]

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Caption: A simple protein precipitation workflow for sample preparation.

LC-MS/MS Conditions

The following are representative LC-MS/MS conditions that can be adapted and optimized for specific instrumentation.

Table 1: Liquid Chromatography Parameters

| Parameter | Value | Reference |

| HPLC System | Shimadzu Nexera X2 or equivalent | [7] |

| Column | HyPURITY C18 (50 x 2.1 mm, 1.9 µm) or equivalent | [6] |

| Column Temperature | 30°C | [7] |

| Mobile Phase A | 0.1% Formic Acid and 0.05% Ammonium Formate in Water | [6] |

| Mobile Phase B | 0.1% Formic Acid and 0.05% Ammonium Formate in Acetonitrile | [6] |

| Flow Rate | 0.5 mL/min | [6] |

| Injection Volume | 2 µL | [6] |

| Gradient | See Table 2 | [6] |

Table 2: Gradient Elution Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 65 | 35 |

| 3.0 | 25 | 75 |

| 3.01 | 10 | 90 |

| 4.0 | 10 | 90 |

| 4.1 | 65 | 35 |

| 6.0 | 65 | 35 |

Table 3: Mass Spectrometry Parameters

| Parameter | Value | Reference |

| Mass Spectrometer | Triple Quadrupole (e.g., Shimadzu 8030, Thermofisher Quantiva) | [7][8] |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | [7] |

| Ion Spray Voltage | 4.5 kV | [7] |

| Nebulizing Gas | Nitrogen at 3 L/min | [7] |

| Drying Gas Flow | 20 L/min | [7] |

| Desolvation Temperature | 250°C | [7] |

| Heat Block Temperature | 400°C | [7] |

| Collision Gas | Argon | [7] |

| Detection Mode | Multiple Reaction Monitoring (MRM) | [7] |

Table 4: MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Ivacaftor | 393.3 | 144.1, 319.1 |

| This compound | 411.4 | To be determined empirically |

Note: The precursor ion for this compound is calculated based on the addition of 18 deuterium atoms to the molecular weight of Ivacaftor. The product ions should be determined by direct infusion of the this compound standard into the mass spectrometer.

Data Presentation and Quantitative Analysis

Calibration Curve

A calibration curve is constructed by plotting the peak area ratio of Ivacaftor to this compound against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.

Table 5: Representative Calibration Curve Parameters

| Parameter | Typical Value | Reference |

| Linearity Range | 0.01 - 10.0 mg/L | [6][9] |

| Correlation Coefficient (r²) | > 0.99 | [6][9] |

Method Validation

The analytical method should be validated according to international guidelines (e.g., FDA or EMA) for bioanalytical method validation.[8][10] Key validation parameters are summarized below.

Table 6: Method Validation Acceptance Criteria

| Parameter | Acceptance Criteria | Reference |

| Accuracy | Within ±15% of the nominal value (±20% at LLOQ) | [8] |

| Precision (CV%) | ≤15% (≤20% at LLOQ) | [8] |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio > 5; accuracy and precision within acceptable limits | [8] |

| Selectivity | No significant interference at the retention times of the analyte and IS | [6] |

| Matrix Effect | To be assessed to ensure it does not compromise the accuracy and precision | [6] |

| Stability | Analyte stability under various storage and processing conditions | [6] |

Table 7: Summary of Reported Quantitative Performance

| Parameter | Plasma | Sputum | Reference |

| Linearity Range (mg/L) | 0.01 - 10.0 | 0.01 - 10.0 | [6] |

| LLOQ (mg/L) | 0.01 | 0.01 | [6] |

| Within-run Accuracy (%) | 95.8 - 112.9 | 95.8 - 112.9 | [6] |

| Between-run Accuracy (%) | 99.7 - 116 | 99.7 - 116 | [6] |

| Within-run Precision (%CV) | < 6.7 | < 6.7 | [6] |

| Between-run Precision (%CV) | < 12.7 | < 12.7 | [6] |

Conclusion

This SOP describes a reliable and robust LC-MS/MS method for the quantification of Ivacaftor in biological matrices using this compound as an internal standard. The simple protein precipitation sample preparation and the sensitive mass spectrometric detection make this method suitable for high-throughput analysis in a research or clinical setting. Adherence to this protocol and proper method validation will ensure the generation of high-quality data for pharmacokinetic and therapeutic drug monitoring studies of Ivacaftor.

References

- 1. Optimized LC-MS/MS Method for the High-throughput Analysis of Clinical Samples of Ivacaftor, Its Major Metabolites, and Lumacaftor in Biological Fluids of Cystic Fibrosis Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PharmGKB summary: ivacaftor pathway, pharmacokinetics/pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development and Validation of a New LC-MS/MS Method for Simultaneous Quantification of Ivacaftor, Tezacaftor and Elexacaftor Plasma Levels in Pediatric Cystic Fibrosis Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. preprints.org [preprints.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Quantitative Method for the Analysis of Ivacaftor, Hydroxymethyl Ivacaftor, Ivacaftor Carboxylate, Lumacaftor, and Tezacaftor in Plasma and Sputum Using Liquid Chromatography With Tandem Mass Spectrometry and Its Clinical Applicability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of HPLC and LC-MS/MS methods for the analysis of ivacaftor, its major metabolites and lumacaftor in plasma and sputum of cystic fibrosis patients treated with ORKAMBI or KALYDECO - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Simultaneous Quantification of Ivacaftor, Tezacaftor, and Elexacaftor in Cystic Fibrosis Patients' Plasma by a Novel LC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Ivacaftor-d18 in Therapeutic Drug Monitoring (TDM) of Ivacaftor

Introduction

Ivacaftor (Kalydeco®) is a cystic fibrosis transmembrane conductance regulator (CFTR) potentiator used in the treatment of cystic fibrosis (CF) for patients with specific CFTR gene mutations.[1][2][3] Therapeutic drug monitoring (TDM) of Ivacaftor is emerging as a valuable tool to optimize treatment, ensure efficacy, and minimize potential toxicities, given the significant interindividual pharmacokinetic variability.[4][5][6][7][8] The use of a stable isotope-labeled internal standard (SIL-IS) is crucial for accurate quantification of drug levels in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Ivacaftor-d18, a deuterated analog of Ivacaftor, serves as an ideal SIL-IS for TDM due to its similar physicochemical properties to the parent drug, allowing for precise and accurate measurement by correcting for matrix effects and variations in sample processing and instrument response.[1][9]

This document provides detailed application notes and protocols for the use of this compound in the TDM of Ivacaftor in human plasma.

Principle of Therapeutic Drug Monitoring for Ivacaftor

TDM for Ivacaftor involves measuring the concentration of the drug in a patient's plasma to ensure that it is within the therapeutic range. This is particularly important because Ivacaftor is metabolized by the cytochrome P450 3A (CYP3A) enzymes, leading to potential drug-drug interactions and variability in patient response.[7][8] By using a highly selective and sensitive LC-MS/MS method with this compound as an internal standard, clinicians can personalize dosing regimens to achieve optimal therapeutic outcomes.

Experimental Protocols

1. Sample Preparation: Protein Precipitation

This protocol describes a simple and rapid protein precipitation method for the extraction of Ivacaftor from human plasma.[10][11]

-

Materials:

-

Human plasma (collected in K2-EDTA tubes)

-

This compound internal standard (IS) working solution (e.g., 100 ng/mL in methanol)

-

Methanol, LC-MS grade

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

-

-

Procedure:

-

Pipette 50 µL of human plasma (calibrators, quality controls, or patient samples) into a 1.5 mL microcentrifuge tube.[10]

-

Add 10 µL of the this compound internal standard working solution.[10]

-

Add 200 µL of cold methanol to precipitate plasma proteins.[10]

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 14,000 x g for 5 minutes at 4°C.[10]

-

Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

-

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This section outlines the conditions for the chromatographic separation and mass spectrometric detection of Ivacaftor and this compound.

-

Instrumentation:

-

UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[12]

-

-

Chromatographic Conditions:

-

Column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A linear gradient can be optimized, for example, starting at 30% B, increasing to 95% B over 3 minutes, holding for 1 minute, and re-equilibrating at 30% B for 2 minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

Autosampler Temperature: 10°C.[13]

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

The specific MRM transitions for Ivacaftor and this compound need to be optimized on the specific mass spectrometer used. The precursor ions will be [M+H]+.

-

-

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Ivacaftor | 393.2 | To be determined | To be determined |

| This compound | 411.3 | To be determined | To be determined |

| A representative LC-MS chromatogram would show distinct peaks for Ivacaftor and its metabolites.[14] |

Data Presentation

The following tables summarize the expected performance characteristics of a validated LC-MS/MS assay for Ivacaftor using this compound as the internal standard, based on published data for similar assays.[4][11]

Table 1: Calibration Curve Parameters

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | Weighting |

| Ivacaftor | 10 - 10,000 | > 0.995 | 1/x² |

Table 2: Precision and Accuracy

| LLOQ (10 ng/mL) | Low QC (30 ng/mL) | Mid QC (300 ng/mL) | High QC (7500 ng/mL) | |

| Intra-day Precision (%CV) | < 15% | < 10% | < 10% | < 10% |

| Inter-day Precision (%CV) | < 15% | < 10% | < 10% | < 10% |

| Accuracy (% Bias) | ± 20% | ± 15% | ± 15% | ± 15% |

Visualizations

Diagram 1: Therapeutic Drug Monitoring Workflow for Ivacaftor

Caption: Workflow for Ivacaftor TDM from patient sampling to dose adjustment.

Diagram 2: Logical Relationship of Internal Standard in LC-MS/MS

Caption: Role of this compound as an internal standard for accurate quantification.

References

- 1. Altering Metabolic Profiles of Drugs by Precision Deuteration 2: Discovery of a Deuterated Analog of Ivacaftor with Differentiated Pharmacokinetics for Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Therapeutic Drug Monitoring of Ivacaftor, Lumacaftor, Tezacaftor, and Elexacaftor in Cystic Fibrosis: Where Are We Now? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. england.nhs.uk [england.nhs.uk]

- 4. Development and Validation of a New LC-MS/MS Method for Simultaneous Quantification of Ivacaftor, Tezacaftor and Elexacaftor Plasma Levels in Pediatric Cystic Fibrosis Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. preprints.org [preprints.org]

- 7. researchgate.net [researchgate.net]

- 8. Therapeutic Drug Monitoring of Ivacaftor, Lumacaftor, Tezacaftor, and Elexacaftor in Cystic Fibrosis: Where Are We Now? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Quantitative Method for the Analysis of Ivacaftor, Hydroxymethyl Ivacaftor, Ivacaftor Carboxylate, Lumacaftor, and Tezacaftor in Plasma and Sputum Using Liquid Chromatography With Tandem Mass Spectrometry and Its Clinical Applicability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Simultaneous Quantification of Ivacaftor, Tezacaftor, and Elexacaftor in Cystic Fibrosis Patients' Plasma by a Novel LC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quantitative Method for the Analysis of Ivacaftor, Hydroxymethyl Ivacaftor, Ivacaftor Carboxylate, Lumacaftor, and Tezacaftor in Plasma and Sputum Using Liquid Chromatography With Tandem Mass Spectrometry and Its Clinical Applicability - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Application Note: A Robust and High-Throughput Protocol for the Quantification of Ivacaftor in Human Plasma using LC-MS/MS with a Stable Isotope-Labeled Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Ivacaftor in human plasma. The protocol employs a straightforward protein precipitation technique for sample preparation, utilizing Ivacaftor-d18 as a stable isotope-labeled internal standard to ensure accuracy and precision. This method is designed for high-throughput applications, making it suitable for pharmacokinetic studies, therapeutic drug monitoring research, and drug development pipelines.

Introduction

Ivacaftor is a cornerstone therapy for cystic fibrosis patients with specific mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene. As a CFTR potentiator, it enhances the function of the CFTR protein. The monitoring of Ivacaftor plasma concentrations is vital for understanding its pharmacokinetic profile and for research into its therapeutic efficacy and safety. This document provides a detailed protocol for the extraction and quantification of Ivacaftor from human plasma, a method that is both robust and easily adaptable for clinical research settings.

Materials and Reagents

| Item | Description/Source |

| Analytes and Internal Standards | |

| Ivacaftor | Reference standard |

| This compound | Isotope-labeled internal standard |

| Reagents | |

| Acetonitrile (ACN) | HPLC or LC-MS grade |

| Formic Acid (FA) | LC-MS grade |

| Water | Deionized, 18 MΩ·cm or greater |

| Human Plasma (K2 EDTA) | Sourced from accredited biobanks |

| Consumables | |

| Polypropylene microcentrifuge tubes (1.5 mL) | Standard laboratory supplier |

| 96-well collection plates | Compatible with autosampler |

| Syringe filters (0.2 µm or 0.45 µm) | Optional, for supernatant clarification |

Experimental Protocol

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL):

-

Individually weigh and dissolve Ivacaftor and this compound in acetonitrile to create 1 mg/mL primary stock solutions.

-

-

Calibration (CAL) and Quality Control (QC) Working Solutions:

-

Prepare a series of Ivacaftor working solutions by serially diluting the primary stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards and quality control samples at various concentrations.

-

-

Internal Standard (IS) Working Solution:

-

Dilute the this compound primary stock solution with acetonitrile to achieve a final concentration suitable for the assay (e.g., 100 ng/mL).

-

Plasma Sample Preparation: Protein Precipitation

The following diagram outlines the workflow for the protein precipitation method.

Caption: Workflow for Ivacaftor extraction from plasma.

LC-MS/MS Instrumentation and Conditions

The analysis is performed using a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

Table 1: Chromatographic Conditions

| Parameter | Condition |

| HPLC System | Agilent 1290 Infinity II or equivalent |

| Column | Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Optimized for separation (e.g., 30-95% B over 2 minutes) |

| Flow Rate | 0.4 - 1.0 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 2 - 5 µL |

Table 2: Mass Spectrometry Conditions

| Parameter | Condition |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | See Table 3 |

| Gas Temperatures | Optimized for the specific instrument |

| Collision Gas | Argon |

Table 3: MRM Transitions and Energies

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Ivacaftor | 393.2 | 188.1 | Optimized |

| This compound | 411.3 | 197.1 | Optimized |

Results and Discussion

This protocol provides excellent recovery and linearity for Ivacaftor over a clinically relevant concentration range.[1] The protein precipitation method is simple, rapid, and requires minimal sample volume, making it ideal for high-throughput analysis.[2][3] The use of a stable isotope-labeled internal standard, this compound, effectively compensates for any variability in sample preparation and matrix effects, thereby ensuring high accuracy and precision of the results. The chromatographic and mass spectrometric conditions are selected to provide high sensitivity and specificity, with no significant interference from endogenous plasma components observed at the retention time of Ivacaftor and its internal standard.[4][5]

Conclusion

The described application note presents a validated and efficient method for the quantification of Ivacaftor in human plasma. The protocol is straightforward, requires minimal resources, and is suitable for high-throughput environments. This method can be a valuable tool for researchers and scientists in the fields of pharmacology, drug metabolism, and clinical research, aiding in the further understanding of Ivacaftor's properties and its role in cystic fibrosis therapy.

References

- 1. research.monash.edu [research.monash.edu]

- 2. a protein precipitation extraction method [protocols.io]

- 3. researchgate.net [researchgate.net]

- 4. preprints.org [preprints.org]

- 5. Development and Validation of a New LC-MS/MS Method for Simultaneous Quantification of Ivacaftor, Tezacaftor and Elexacaftor Plasma Levels in Pediatric Cystic Fibrosis Patients [mdpi.com]

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Ivacaftor in Human Plasma Using a Deuterated Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract